An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-3-nitrobenzaldehyde
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitrobenzaldehyde is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates, making this intermediate particularly attractive for medicinal chemistry applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Fluoro-3-nitrobenzaldehyde, with a focus on detailed experimental protocols and data presentation.
Physicochemical Properties
2-Fluoro-3-nitrobenzaldehyde is a solid at room temperature with the following physical and chemical properties:
| Property | Value | Reference |
| CAS Number | 96516-29-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄FNO₃ | [1][5] |
| Molecular Weight | 169.11 g/mol | [1][5] |
| Appearance | Not explicitly stated, but related compounds are light yellow to yellow crystalline solids. | |
| Boiling Point | 278.767 °C at 760 mmHg | [1] |
| Density | 1.444 g/cm³ | [1] |
| Flash Point | 122.394 °C | [1] |
| Refractive Index | 1.59 | [1] |
| Vapor Pressure | 0.004 mmHg at 25°C | [1] |
| Purity | ≥95% to ≥98% | [2][5] |
| Storage | Room temperature, in a well-ventilated, dry place. | [5] |
Synthesis of 2-Fluoro-3-nitrobenzaldehyde
There are two primary synthetic routes for the preparation of 2-Fluoro-3-nitrobenzaldehyde:
-
Halogen Exchange from 2-Chloro-3-nitrobenzaldehyde: This method involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a fluorine atom.
-
Oxidation of 2-Fluoro-3-nitrotoluene: This route involves the oxidation of the methyl group of 2-fluoro-3-nitrotoluene to an aldehyde.
Experimental Protocol 1: Halogen Exchange Synthesis
This protocol is based on general procedures for nucleophilic aromatic substitution on nitro-activated aryl halides.
Reaction:
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Potassium fluoride (anhydrous)
-
Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium fluoride (2.0 equivalents) in a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane, add 2-chloro-3-nitrobenzaldehyde (1.0 equivalent).
-
Heat the reaction mixture to a temperature between 100°C and 180°C. The optimal temperature will depend on the solvent used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically within several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Fluoro-3-nitrobenzaldehyde.
Experimental Protocol 2: Oxidation of 2-Fluoro-3-nitrotoluene
This protocol is based on established methods for the oxidation of activated methyl groups on an aromatic ring.
Reaction:
Materials:
-
2-Fluoro-3-nitrotoluene
-
Chromium trioxide (CrO₃) and Acetic anhydride (Ac₂O), or Manganese dioxide (MnO₂)
-
Acetic acid or Dichloromethane (DCM)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (using CrO₃/Ac₂O):
-
Dissolve 2-fluoro-3-nitrotoluene in a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath and slowly add a solution of chromium trioxide in a small amount of water and acetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a sodium bisulfite solution to destroy the excess oxidant.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectral Data
The following tables summarize the expected spectral data for 2-Fluoro-3-nitrobenzaldehyde.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | Aldehyde proton (-CHO) |
| ~8.2 | m | 1H | Aromatic proton |
| ~7.9 | m | 1H | Aromatic proton |
| ~7.6 | m | 1H | Aromatic proton |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~188 | Aldehyde carbonyl carbon (C=O) |
| ~155 (d, J ≈ 260 Hz) | Carbon attached to fluorine (C-F) |
| ~148 | Carbon attached to nitro group (C-NO₂) |
| ~135 | Aromatic carbon |
| ~130 | Aromatic carbon |
| ~128 | Aromatic carbon |
| ~125 | Aromatic carbon |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch |
| ~1710 | Aldehyde C=O stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-F stretch |
MS (Mass Spectrometry)
| m/z | Assignment |
| 169 | [M]⁺ (Molecular ion) |
| 168 | [M-H]⁺ |
| 140 | [M-CHO]⁺ |
| 123 | [M-NO₂]⁺ |
Applications in Drug Development
2-Fluoro-3-nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of kinase inhibitors for cancer therapy. One notable example is its potential application in the synthesis of Axitinib, a potent VEGFR inhibitor used in the treatment of renal cell carcinoma.
The aldehyde functionality can be used to construct heterocyclic rings, while the nitro group can be reduced to an amine, providing a handle for further derivatization. The fluorine atom enhances the drug-like properties of the final molecule.
Logical Workflow: Synthesis of a Bioactive Indazole Derivative
The following diagram illustrates a plausible synthetic step where 2-Fluoro-3-nitrobenzaldehyde could be utilized to form a key intermediate for a kinase inhibitor. This involves a condensation reaction followed by reductive cyclization.
This 3-amino-indazole scaffold is a common core structure in many kinase inhibitors. The initial 2-fluoro-3-nitrobenzaldehyde provides the necessary functionalities in the correct positions for the formation of this important heterocyclic system.
Conclusion
2-Fluoro-3-nitrobenzaldehyde is a strategically important building block for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis via halogen exchange or oxidation of the corresponding toluene derivative is well-established, although optimization of reaction conditions is crucial for achieving high yields and purity. The physicochemical and spectral properties outlined in this guide provide a valuable resource for researchers working with this compound. Its application in the synthesis of kinase inhibitors highlights its significance in modern drug discovery, where the introduction of fluorine is a key strategy for enhancing therapeutic potential.
References
- 1. 2-Fluoro-3-nitrobenzaldehyde | 96516-29-9 [chemnet.com]
- 2. 96516-29-9 Cas No. | 2-Fluoro-3-nitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. 2-Fluoro-3-nitrobenzaldehyde, CasNo.96516-29-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 4. 96516-29-9 Cas No. | 2-Fluoro-3-nitrobenzaldehyde | Matrix Scientific [matrixscientific.com]
- 5. calpaclab.com [calpaclab.com]
